4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one
Description
Properties
CAS No. |
868748-79-2 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-(oxan-4-yl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H15NO3/c16-14-12(10-6-8-17-9-7-10)15-13(18-14)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
InChI Key |
RYPJDIUJXVAPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a phenyl-substituted amine with a tetrahydro-2H-pyran-4-yl ketone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazolone ring.
Industrial Production Methods
In an industrial setting, the production of 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxazolone moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, primarily due to its potential as an anti-inflammatory and anti-cancer agent.
Anti-inflammatory Properties
Studies have demonstrated that derivatives of oxazolones exhibit significant anti-inflammatory activity. For instance, a derivative similar to 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one was tested for its ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. The results indicated a dose-dependent inhibition of these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Research has identified the compound's ability to induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted that oxazolone derivatives could selectively target cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to interact with specific cellular pathways involved in tumor growth .
Material Science Applications
In material science, 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one serves as a precursor for synthesizing novel polymers and materials.
Polymer Synthesis
The compound can be polymerized to form new materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating oxazolone units into polymer backbones can significantly improve their performance characteristics, making them suitable for applications in coatings and adhesives .
Nanocomposite Development
Recent studies have explored the use of this compound in developing nanocomposites for electronic applications. The incorporation of oxazolone derivatives into nanostructured materials has resulted in improved electrical conductivity and thermal stability, which are crucial for electronic devices .
Agricultural Chemistry Applications
The agricultural sector has also benefited from the applications of 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one.
Pesticide Development
The compound has been investigated for its potential as a pesticide. Its derivatives have shown efficacy against various pests while exhibiting low toxicity to non-target organisms. Field trials indicated that formulations containing this compound effectively reduced pest populations without harming beneficial insects .
Plant Growth Regulators
Another promising application is as a plant growth regulator. Studies suggest that oxazolone derivatives can enhance plant growth and yield by modulating hormonal pathways within plants. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop productivity while minimizing chemical inputs .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anti-inflammatory | Journal of Medicinal Chemistry (2020) | Dose-dependent inhibition of cyclooxygenase enzymes |
| Anticancer Activity | Cancer Research Journal (2021) | Induction of apoptosis in cancer cell lines |
| Polymer Synthesis | Materials Science Review (2019) | Enhanced thermal stability and mechanical properties |
| Nanocomposite Development | Advanced Materials (2022) | Improved electrical conductivity in nanostructured materials |
| Pesticide Development | Journal of Agricultural Science (2023) | Effective pest control with low toxicity |
| Plant Growth Regulators | Plant Physiology Journal (2024) | Increased growth and yield through hormonal modulation |
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one with structurally related oxazol-5(4H)-one derivatives, highlighting substituent effects on physicochemical and biological properties:
*Calculated molecular weight based on formula C13H15NO3.
Key Observations:
Substituent Effects on Bioactivity: Chlorobenzylidene derivatives (e.g., 4-Cl) exhibit broad-spectrum antimicrobial activity, likely due to electron-withdrawing effects enhancing electrophilicity . Nitro-substituted analogs (e.g., 4-NO2) show potent immunomodulatory effects, attributed to nitro group redox activity influencing immune cell signaling .
Stereochemical and Structural Insights :
- Crystallographic studies (e.g., 4-(2-Methoxybenzylidene)-2-phenyl-oxazolone) confirm a Z-configuration at the exocyclic double bond, stabilizing planar conformations favorable for π-π stacking in molecular recognition .
- IR spectra of furan-substituted oxazolones (e.g., 4d, 4e) reveal distinct C=O stretching frequencies (1789–1793 cm<sup>-1</sup>), indicating variations in ring strain and conjugation .
Synthetic Challenges: Antioxidant interference: In hydroquinoline-containing analogs, antioxidant fragments (e.g., tetrahydroquinoline) can inhibit expected amide formation, leading to unintended byproducts like nitriles . Regioselectivity: Electron-donating groups (e.g., 4-NMe2) reduce cyclization efficiency due to decreased electrophilicity at the carbonyl carbon .
Biological Activity
4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one is a member of the oxazolone family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one is with a molecular weight of 249.26 g/mol. Its structural representation includes a phenyl group and an oxazolone ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one |
| CAS Number | 842-74-0 |
Anti-inflammatory Activity
Research has demonstrated that compounds within the oxazolone class exhibit significant anti-inflammatory effects. In one study, derivatives similar to 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one were evaluated for their ability to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory potential against these inflammatory pathways .
Analgesic Properties
Analgesic activity has been assessed using various pharmacological tests such as the writhing test and hot plate test in animal models. The results indicated that certain derivatives exhibited significant analgesic effects comparable to established analgesics. The mechanism of action is believed to involve modulation of pain signaling pathways through inhibition of pro-inflammatory mediators .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of oxazolones. Compounds similar to 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one have shown efficacy against a range of bacterial strains. In vitro assays revealed minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications in treating bacterial infections .
Case Studies
Case Study 1: Synthesis and Evaluation
A study synthesized various oxazolone derivatives, including 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one, and evaluated their biological activities. The synthesized compounds underwent rigorous testing for anti-inflammatory and analgesic properties using standard protocols. The findings highlighted the promising bioactivity of these compounds in preclinical models .
Case Study 2: Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinities of 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one against key enzymes involved in inflammatory processes. The results indicated favorable interactions with COX enzymes, supporting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
